molecular formula C14H24N2O4 B2639526 O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate CAS No. 1424939-88-7

O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate

Cat. No. B2639526
CAS RN: 1424939-88-7
M. Wt: 284.356
InChI Key: LWIRXZLYPPQKOS-UHFFFAOYSA-N
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Description

“O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate” is a chemical compound with the molecular formula C14H24N2O4 . It has an average mass of 284.351 Da and a monoisotopic mass of 284.173615 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources. The reactions would depend on the functional groups present in the molecule and the reaction conditions .

Scientific Research Applications

Synthesis and Characterization

Diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate, closely related to the compound of interest, was synthesized from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. The compound exhibited axial chirality and restricted rotation due to the bulky tert-butyl groups, as evident in its NMR characterization. The pyrrole rings in the molecule were twisted significantly out of coplanarity, as shown by an X-ray structure analysis (Skowronek & Lightner, 2003).

Chemical Behavior and Properties

Detailed insights into the molecular and crystal structure of similar compounds were provided through X-ray crystallographic analysis. For example, compound 2a showed molecular and crystal structure stabilization through intramolecular hydrogen bonds. Density Functional Theory (DFT) analyses further revealed the presence or absence of intramolecular hydrogen bonding in these compounds, highlighting the intricate structural features and stability of such molecules (Çolak et al., 2021).

Reactivity and Applications

A range of research illustrates the diverse reactivity and potential applications of related compounds. For instance, the reactivity of tert-butyl esters with singlet oxygen has been explored to yield pyrroles, which are precursors to prodigiosin, showcasing the synthetic utility of such compounds in generating biologically significant molecules (Wasserman et al., 2004).

Future Directions

The future directions for research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

5-O-tert-butyl 3a-O-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-5-19-11(17)14-8-15-6-10(14)7-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIRXZLYPPQKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CNCC1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate

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